molecular formula C10H9N3O2 B12073528 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole

Cat. No.: B12073528
M. Wt: 203.20 g/mol
InChI Key: XCUBSNJXAVSAQT-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole (CAS 2229551-13-5) is a pyrazole-based chemical building block of high interest in medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmacology, known to be present in a wide array of therapeutically active molecules . This particular compound, with its specific substitution pattern featuring a 3-methyl-4-nitrophenyl group, serves as a versatile precursor for the synthesis of more complex molecules. Pyrazole derivatives are extensively researched for their diverse biological activities, which can include anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant properties . The nitro group on the phenyl ring offers a reactive handle for further chemical modifications, such as reduction to an aniline, enabling researchers to explore structure-activity relationships and develop novel bioactive compounds . As a heterocyclic aromatic compound, it undergoes electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, allowing for strategic functionalization . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(3-methyl-4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-4-8(9-5-11-12-6-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

XCUBSNJXAVSAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNN=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 3 Methyl 4 Nitrophenyl 1h Pyrazole and Analogues

Classical and Contemporary Pyrazole (B372694) Synthesis Approaches

The construction of the pyrazole core predominantly relies on the formation of nitrogen-nitrogen and nitrogen-carbon bonds. Two of the most powerful and widely employed strategies are cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation reactions are a fundamental and versatile method for pyrazole synthesis. The most common approach involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov This method, famously pioneered by Knorr, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents as the three-carbon backbone. mdpi.com

The reaction of a β-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of the pyrazole ring. mdpi.com However, when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. mdpi.com The regioselectivity of the reaction is influenced by the steric and electronic effects of the substituents on both reactants, as well as the reaction conditions. nih.gov

Other valuable precursors for cyclocondensation include α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.gov The reaction of α,β-unsaturated ketones with hydrazines often proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. nih.gov In some cases, the intermediate pyrazoline is isolated. nih.gov The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead directly to pyrazoles.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dicarbonyl/EquivalentHydrazineCatalyst/SolventProductYield (%)Reference
Acetylacetone2,4-DinitrophenylhydrazineEthylene glycol1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole70-95 mdpi.com
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-Benzylidene tolylsulfonohydrazideSilver catalyst / Toluene5-Aryl-3-trifluoromethyl pyrazoleModerate to excellent mdpi.com
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles59-98 mdpi.com
α,β-Ethylenic ketonep-(4-(tert-Butyl)phenyl)hydrazineCopper triflate / bmim1,3,5-Trisubstituted pyrazole- nih.gov

This table is interactive. Click on the headers to sort the data.

1,3-Dipolar Cycloaddition Strategies in Pyrazole Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful method for constructing the pyrazole ring. organic-chemistry.org This approach offers a high degree of regioselectivity and is often carried out under mild conditions. A common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). organic-chemistry.org

The in-situ generation of diazo compounds from precursors like N-tosylhydrazones is a widely used technique. organic-chemistry.orgrsc.org The subsequent reaction with a suitable dipolarophile, such as an alkyne, leads to the formation of the pyrazole ring. The reaction can be catalyzed by various metals or proceed under metal-free conditions. organic-chemistry.org The use of alkynyl bromides or vinyl acetals as alkyne surrogates has also been reported. organic-chemistry.org

Another variation of the 1,3-dipolar cycloaddition involves the use of nitrilimines, which can be generated in situ from hydrazonoyl halides. Their reaction with alkynes or alkenes provides a direct route to pyrazoles and pyrazolines.

Table 2: Examples of 1,3-Dipolar Cycloaddition in Pyrazole Synthesis

1,3-Dipole SourceDipolarophileConditionsProductYield (%)Reference
N-TosylhydrazonesAlkynesBase3,5-Disubstituted pyrazolesGood organic-chemistry.org
Arylsydnonesα,β-Unsaturated ketonesDry xylene1,3,4-Trisubstituted pyrazoles41-48 nih.gov
Diazo compounds (from tosylhydrazones)Alkynyl bromides (in situ)Base3,5-Diaryl-4-bromo-1H-pyrazolesGood organic-chemistry.org
Alkyne-tethered N-tosylhydrazones-Metal-free, intramolecularFused polycyclic pyrazolesHigh to excellent acs.org

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Specific Synthetic Routes for 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole Derivatives

While general synthetic methods for pyrazoles are well-established, the specific synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic strategy can be devised based on the principles of cyclocondensation and the nature of the target molecule.

Precursor Synthesis and Reaction Optimization

A logical approach to synthesize this compound would involve a cyclocondensation reaction. The key precursors for this synthesis would be a hydrazine source and a suitable C3-synthon carrying the 3-methyl-4-nitrophenyl moiety.

A potential precursor is 2-(3-methyl-4-nitrophenyl)malondialdehyde or a more stable synthetic equivalent, such as a β-keto-enol ether or an enaminone derived from 3-methyl-4-nitroacetophenone. The synthesis of this precursor could start from commercially available 3-methyl-4-nitrobenzoic acid or a related compound, which would be converted to the corresponding acetophenone. Subsequent formylation or reaction with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield the desired 1,3-dielectrophile.

The other crucial reactant is hydrazine or a protected form thereof. The reaction would likely proceed by condensation of the hydrazine with the 1,3-dicarbonyl equivalent to form the pyrazole ring.

Reaction Optimization:

The optimization of the reaction conditions is critical to maximize the yield and purity of the final product. mdpi.comnih.gov Several factors would need to be considered:

Catalyst: The reaction may be uncatalyzed or catalyzed by an acid or a base. Acid catalysts like acetic acid or p-toluenesulfonic acid are commonly used to facilitate the condensation and cyclization steps. mdpi.com

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol (B145695) are frequently used, but other solvents such as toluene, dioxane, or even solvent-free conditions could be explored. mdpi.commdpi.com

Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. While some cyclocondensations proceed at room temperature, others require heating. mdpi.com An increase in temperature beyond an optimal point may lead to decreased yields. mdpi.com

Reactant Stoichiometry: The molar ratio of the hydrazine to the 1,3-dicarbonyl precursor would need to be optimized to ensure complete conversion and minimize side reactions.

Application of Modern Synthetic Techniques (e.g., Microwave Irradiation)

Modern synthetic techniques can offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved energy efficiency. acs.orgeresearchco.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, including the synthesis of pyrazoles. acs.orgdergipark.org.tr

The application of microwave irradiation to the synthesis of this compound could significantly accelerate the reaction. mdpi.comacs.org Microwave heating can lead to a rapid and uniform temperature increase within the reaction mixture, often resulting in dramatically shorter reaction times compared to conventional heating methods. acs.org For instance, reactions that take several hours under reflux can often be completed in a matter of minutes in a microwave reactor. acs.org

Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The reactants can be adsorbed onto a solid support, such as silica (B1680970) or alumina, and then irradiated with microwaves. This approach can lead to higher yields and easier product purification.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Synthesis of Pyrazole and Oxadiazole Hybrids7-9 hours9-10 minutes79-92% acs.org
Synthesis of 4-Arylidenepyrazolones-10 minutesGood to excellent yields (51-98%) mdpi.com
Synthesis of 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles-4 minutes82-96% dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govnih.gov The synthesis of pyrazole derivatives is no exception, with a growing number of studies focusing on developing more sustainable and eco-friendly protocols. thieme-connect.comthieme-connect.comtandfonline.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a primary goal of green chemistry. Water is an ideal green solvent due to its availability, low cost, and non-toxic nature. thieme-connect.comthieme-connect.com Many pyrazole syntheses have been successfully carried out in aqueous media. thieme-connect.comthieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. tandfonline.com As mentioned, microwave-assisted solvent-free reactions are a particularly effective green approach. mdpi.com

Catalysis: The use of catalysts, especially heterogeneous and recyclable catalysts, is a cornerstone of green chemistry. nih.gov Catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste. Various catalysts, including metal oxides and solid-supported acids, have been employed in pyrazole synthesis. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants are combined to form a single product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is highly atom-economical and reduces the number of synthetic steps, saving time, energy, and resources. nih.gov A three-component reaction involving a precursor to the 3-methyl-4-nitrophenyl moiety, a C2-synthon, and hydrazine could be an efficient and green route to the target pyrazole.

By incorporating these green chemistry principles, the synthesis of this compound and other pyrazole derivatives can be made more sustainable and environmentally responsible.

Development of Catalytic Methods

The introduction of an aryl group at the C4 position of the pyrazole ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for this transformation, allowing for the formation of a C-C bond between a 4-halopyrazole and an arylboronic acid.

A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura cross-coupling of a 4-halopyrazole, such as 4-bromopyrazole or 4-iodopyrazole, with (3-methyl-4-nitrophenyl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The general scheme for this transformation is depicted below:

A proposed synthetic scheme for this compound via Suzuki-Miyaura coupling.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Research on the synthesis of analogous 4-arylpyrazoles provides insight into optimal reaction conditions. For instance, the coupling of 4-bromo-1H-pyrazole derivatives with various arylboronic acids has been successfully achieved using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced catalyst systems incorporating bulky, electron-rich phosphine (B1218219) ligands such as XPhos. nih.govrsc.org These ligands are known to promote the oxidative addition of the palladium catalyst to the aryl halide and facilitate the subsequent reductive elimination to form the desired product.

A study on the synthesis of 4-substituted-1H-pyrazole-3,5-diamines demonstrated the efficacy of the XPhos Pd G2 precatalyst for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a variety of boronic acids. nih.gov Another report detailed the successful coupling of 4-bromopyrazoles with styryl boronic acids using the XPhos Pd G2 palladacycle in a green solvent system of ethanol and water. researchgate.net The use of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is crucial for the activation of the boronic acid. nih.govmdpi.com The reaction is typically carried out in solvents such as dioxane, toluene, or ethanol, often with the addition of water. researchgate.netnih.gov

The table below summarizes representative catalytic conditions for the synthesis of 4-aryl-1H-pyrazole analogues via Suzuki-Miyaura coupling, which can be adapted for the synthesis of the target compound.

Pyrazole SubstrateArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃Dioxane/H₂OHigh nih.gov
4-BromopyrazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂OGood to Very Good rsc.org
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidNot specifiedNot specifiedNot specified93 researchgate.net
4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O56 nih.gov

Exploration of Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. nih.gov The focus has been on developing methodologies that are more environmentally benign, for example by using renewable solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of pyrazole analogues, several sustainable approaches have been reported. These include the use of water as a solvent, which is a significant improvement over volatile organic compounds. thieme-connect.com For instance, a catalyst-free multicomponent reaction for the synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) has been developed using magnetized distilled water as the reaction medium, affording high yields of the products. jetir.org

The development of recyclable catalysts is another cornerstone of green chemistry. Solid-supported catalysts, such as Amberlyst-70, have been used for the aqueous synthesis of pyrazoles at room temperature. researchgate.net This heterogeneous catalyst can be easily recovered and reused, minimizing waste. Nanocatalysts, such as nano-Fe₂O₃ and CeO₂/ZrO₂, have also been employed for the synthesis of pyrazole derivatives, offering high catalytic activity, ease of separation using an external magnet (in the case of magnetic nanoparticles), and good reusability. rsc.orgorientjchem.org

The use of alternative energy sources like microwave and ultrasound irradiation has also been explored to promote pyrazole synthesis. rsc.org These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For example, the synthesis of pyrano[2,3-c]pyrazoles has been efficiently carried out under microwave irradiation in the presence of SnCl₂ as a catalyst. rsc.org

While these sustainable methods have not been specifically reported for the synthesis of this compound, they represent the forefront of environmentally friendly synthetic strategies for this class of compounds. The principles and specific catalysts from these studies could likely be adapted to develop a greener synthesis for the target molecule and its analogues.

The following table highlights some of the sustainable synthetic methods developed for pyrazole analogues.

Reaction TypeCatalyst/MediumKey Sustainable Feature(s)Product TypeReference
Multicomponent ReactionMagnetized Distilled Water (catalyst-free)Use of water, catalyst-freeChromeno[2,3-c]pyrazoles jetir.org
CondensationAmberlyst-70Recyclable heterogeneous catalyst, aqueous mediumPyrazoles researchgate.net
Four-component ReactionCeO₂/ZrO₂Recyclable nanocatalyst, high efficiencyPyrano[2,3-c]pyrazoles rsc.org
One-pot CondensationNano-Fe₂O₃Recyclable magnetic nanocatalystArylpyrazoles orientjchem.org
Four-component CondensationSnCl₂ / MicrowaveEnergy-efficient microwave irradiationPyrano[2,3-c]pyrazoles rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 3 Methyl 4 Nitrophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectral Analysis for Proton Environment and Tautomerism

The ¹H NMR spectrum of 4-(3-methyl-4-nitrophenyl)-1H-pyrazole is expected to display distinct signals corresponding to each unique proton in the molecule. A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This results in an equilibrium between two tautomeric forms: this compound and the less likely 4-(5-methyl-4-nitrophenyl)-1H-pyrazole due to steric hindrance. In solution at room temperature, this exchange is often rapid on the NMR timescale, leading to averaged signals and potential broadening, especially for the pyrazole (B372694) ring protons.

The predicted signals are as follows:

N-H Proton: A broad singlet is expected, typically in the downfield region (δ 10-14 ppm), the position and broadness of which are highly dependent on the solvent, concentration, and temperature.

Pyrazole Protons (C3-H and C5-H): Due to rapid tautomerism, these two protons may become chemically equivalent, giving rise to a single, potentially broadened singlet in the aromatic region, anticipated around δ 7.5-8.5 ppm.

Phenyl Protons: The three protons on the substituted phenyl ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting pattern would likely be complex, showing characteristic doublet and doublet of doublets patterns due to ortho- and meta-couplings.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, likely around δ 2.3-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton TypePredicted Chemical Shift (ppm)Expected MultiplicityNotes
N-H (Pyrazole)10.0 - 14.0s (broad)Position is solvent and concentration dependent.
C3-H / C5-H (Pyrazole)7.5 - 8.5s (broad)May appear as a single averaged signal due to tautomerism.
Aromatic-H (Phenyl Ring)7.0 - 8.5mComplex splitting pattern (doublets, etc.) expected.
-CH₃ (Methyl)2.3 - 2.6sSharp singlet.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing nitro group and the electron-donating methyl group) and the heterocyclic pyrazole ring.

Due to the rapid N-H tautomerism discussed previously, the C3 and C5 carbons of the pyrazole ring are expected to show averaged chemical shifts. The signals for carbons bearing a nitro group (C4') and those in its ortho and para positions are significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ) for this compound
Carbon Atom(s)Predicted Chemical Shift (ppm)Notes
C3 / C5 (Pyrazole)130 - 145Averaged due to tautomerism.
C4 (Pyrazole)115 - 125Represents the point of attachment to the phenyl ring.
C1' (Phenyl)135 - 145Quaternary carbon attached to the pyrazole ring.
C2', C5', C6' (Phenyl)120 - 140Aromatic carbons of the phenyl ring.
C3' (Phenyl)130 - 140Quaternary carbon attached to the methyl group.
C4' (Phenyl)145 - 155Quaternary carbon attached to the nitro group, shifted downfield.
-CH₃ (Methyl)15 - 25Typical range for an aryl methyl carbon.

Advanced NMR Techniques (e.g., 2D NMR, Low-Temperature NMR for Tautomeric Equilibria)

To overcome the limitations of 1D NMR, particularly for unambiguous signal assignment, a suite of advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the adjacent aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons in both the pyrazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons and confirming the connection between the pyrazole and phenyl rings. For example, correlations would be expected between the pyrazole C3-H/C5-H protons and the phenyl ring's C1' carbon.

Furthermore, low-temperature NMR studies could provide insight into the tautomeric equilibrium. nih.gov By cooling the sample, the rate of proton exchange between the pyrazole nitrogens can be slowed. If the exchange becomes slow enough on the NMR timescale, separate signals for each of the two tautomers could be resolved, allowing for their individual characterization and the determination of their relative populations.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H StretchPyrazole Ring3100 - 3500Broad
Aromatic C-H StretchPhenyl & Pyrazole Rings3000 - 3100Medium
Aliphatic C-H StretchMethyl Group2850 - 3000Medium
NO₂ Asymmetric StretchNitro Group1500 - 1570Strong
NO₂ Symmetric StretchNitro Group1300 - 1370Strong
C=C and C=N StretchAromatic Rings1400 - 1620Medium to Strong

The most diagnostic peaks would be the very strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. The broad N-H stretching band from the pyrazole ring and the distinct C-H stretching vibrations just above and below 3000 cm⁻¹ would confirm the presence of both aromatic and aliphatic C-H bonds, respectively.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₀H₉N₃O₂), the molecular weight is 203.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 203.

The fragmentation of nitropyrazoles is well-documented and would be expected to follow a predictable pathway. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group components. Key fragmentation steps would likely include:

Loss of a nitro radical (•NO₂) to give a fragment at m/z 157.

Loss of nitric oxide (•NO) to give a fragment at m/z 173.

Subsequent fragmentation of the pyrazole ring, typically involving the loss of hydrogen cyanide (HCN), would lead to further smaller fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum
m/zPredicted Fragment IonNotes
203[C₁₀H₉N₃O₂]⁺˙Molecular Ion (M⁺˙)
157[M - NO₂]⁺Loss of nitro radical
173[M - NO]⁺Loss of nitric oxide
130[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the m/z 157 fragment

X-ray Crystallography for Solid-State Molecular Architecture

While no published crystal structure exists for this compound, its solid-state architecture can be predicted based on known structures of similar pyrazole derivatives. X-ray crystallography would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

It is highly probable that the molecules would engage in intermolecular hydrogen bonding. The N-H group of one pyrazole molecule would act as a hydrogen bond donor to the sp²-hybridized N2 atom of an adjacent molecule, which acts as a hydrogen bond acceptor. This interaction typically leads to the formation of well-defined supramolecular assemblies such as dimers, trimers, or catemeric chains.

Table 5: Predicted General Crystallographic Features
ParameterPredicted FeatureBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for small, substituted aromatic heterocycles.
Key Intermolecular ForcesN-H···N Hydrogen BondingCharacteristic of N-unsubstituted pyrazoles.
π-π StackingExpected between aromatic/heteroaromatic rings.
Supramolecular MotifDimers, Trimers, or ChainsResulting from hydrogen bonding patterns.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of pyrazole derivatives provides definitive information on their molecular and supramolecular structures. For a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the analysis revealed a monoclinic crystal system. researchgate.net The benzene (B151609) and pyrazole rings in this derivative are not coplanar, exhibiting a significant twist with a dihedral angle of 31.38 (12)°. researchgate.net However, the nitro group is nearly coplanar with the attached benzene ring. researchgate.net

While specific crystallographic data for this compound was not found in the search results, the data from analogous compounds provide a strong basis for predicting its structural characteristics. It is anticipated that the compound crystallizes in a common space group, with specific unit cell dimensions determined by the packing of the molecules in the crystal lattice.

Interactive Data Table: Crystallographic Data for Related Pyrazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°) (Pyrazole/Phenyl)
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazoleMonoclinicP2₁/c----31.38 (12)
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleMonoclinic-12.0173 (4)7.9324 (2)15.4944 (5)99.160 (2)3.80 (8)

Conformational Analysis in the Crystalline State

The conformation of aryl-substituted pyrazoles in the crystalline state is primarily dictated by the rotational angle between the pyrazole and the phenyl rings. This dihedral angle is a critical parameter that influences the extent of π-conjugation between the two aromatic systems.

In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle is 31.38 (12)°, indicating a significant twist. researchgate.net This deviation from planarity is likely due to steric hindrance between the substituents on both rings. Conversely, a much smaller dihedral angle of 3.80 (8)° is observed in 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, suggesting that the pyrazoline ring and the nitrophenyl group are nearly coplanar. nih.govnih.gov This planarity would facilitate greater electronic communication between the two rings.

The crystal packing of these molecules is often stabilized by intermolecular interactions, such as C-H···O and N-H···N hydrogen bonds, as well as π–π stacking interactions. researchgate.netnih.govresearchgate.net For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π interactions are observed between translationally related molecules, leading to the formation of supramolecular chains. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule and assessing the degree of conjugation. The absorption maxima (λmax) and their corresponding molar absorptivity values provide insights into the energy gaps between molecular orbitals.

For a related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the electronic spectrum in methanol (B129727) exhibits three absorption bands at approximately 277 nm, 245 nm, and 220 nm. mdpi.com These bands are assigned to n-π, π-π, and n-σ* transitions, respectively. mdpi.com The high molar absorptivity values suggest efficient electronic transitions. mdpi.com

In another study on a photochromic pyrazole derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the UV-Vis spectrum in ethanol (B145695) showed a sharp absorption peak at 255 nm before irradiation. mdpi.com Upon irradiation with UV light, new absorption bands appeared in the visible region, indicating a change in the electronic structure of the molecule. mdpi.com This highlights the sensitivity of the electronic properties of pyrazole derivatives to external stimuli.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the electronic transitions within the conjugated system formed by the pyrazole and nitrophenyl rings. The position and intensity of these bands will be influenced by the planarity of the molecule and the electronic nature of the substituents.

Interactive Data Table: UV-Vis Absorption Data for Related Pyrazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Transition
5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeMethanol~2773 x 10⁵n-π
5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeMethanol~2452.7 x 10⁵π-π
5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeMethanol~2202 x 10⁵n-σ*
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-eneEthanol255--

Chemical Reactivity and Derivatization Strategies for 4 3 Methyl 4 Nitrophenyl 1h Pyrazole

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole nucleus is an aromatic heterocycle characterized by a five-membered ring containing two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like and possesses an acidic proton, while the other (N2) is pyridine-like and basic. This structure allows for diverse functionalization strategies.

Electrophilic Substitution Reactions at Pyrazole Positions (considering existing substituents)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and, therefore, the most reactive site. rsc.orgacs.org Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. semanticscholar.orgthieme-connect.com

However, in the case of 4-(3-methyl-4-nitrophenyl)-1H-pyrazole, the C4 position is already occupied by the bulky aryl substituent. This substitution at the most nucleophilic carbon significantly deactivates the pyrazole ring towards further electrophilic attack. Any subsequent electrophilic substitution would be directed to the less reactive C3 or C5 positions. These positions are inherently electron-deficient due to their proximity to the ring nitrogen atoms, making electrophilic attack energetically unfavorable. acs.org

Furthermore, the 4-nitrophenyl group exerts a strong electron-withdrawing effect, further deactivating the entire pyrazole system and rendering electrophilic substitution at C3 or C5 even more difficult. While protonation of the pyrazole ring in strong acid can sometimes alter the substitution pattern to favor the C3 position, the combination of C4-blocking and the deactivating nature of the substituent makes such reactions challenging for this specific molecule. rsc.org

Nucleophilic Attack at Pyrazole Positions 3 and 5

The pyrazole ring is an electron-rich aromatic system and is generally not reactive towards nucleophiles. tandfonline.com However, the C3 and C5 positions exhibit lower electron density compared to C4 due to the inductive effect of the adjacent nitrogen atoms, making them potential sites for nucleophilic attack. rsc.orgacs.org

For a nucleophilic aromatic substitution (SNAr) reaction to occur on the pyrazole ring, the presence of a strong electron-withdrawing group directly attached to the ring and a good leaving group (such as a halide) is typically required. tandfonline.com In this compound, there are no such activating groups or leaving groups on the pyrazole ring itself. Consequently, direct nucleophilic attack at the C3 or C5 positions is highly unlikely under standard conditions. In the presence of a very strong base, deprotonation at the C3 position can occur, which may lead to ring-opening rather than substitution. rsc.orgnih.gov

N-Functionalization of the Pyrazole Nitrogen

The most accessible site for functionalization on the this compound core is the N1 nitrogen atom. The pyrrole-like NH group is acidic and can be readily deprotonated by a base (e.g., K₂CO₃, NaH) to form a pyrazolate anion. semanticscholar.orgmdpi.com This anion is a potent nucleophile and can react with a wide range of electrophiles to yield N1-substituted derivatives. This represents the most common and efficient strategy for derivatizing the pyrazole ring of this compound.

N-Alkylation: This is typically achieved by reacting the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. publish.csiro.au Alternative methods using trichloroacetimidate electrophiles under Brønsted acid catalysis have also been developed. semanticscholar.orgmdpi.com Given that the starting pyrazole is symmetrical with respect to the nitrogen atoms (C3 and C5 are unsubstituted), N-alkylation will not produce regioisomers, leading to a single N1-alkylated product. publish.csiro.au Enzyme-catalyzed N-alkylation using haloalkanes has also been reported, offering high regioselectivity for unsymmetrical pyrazoles. nih.gov

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, provides N-acyl pyrazoles. These derivatives can serve as inhibitors for certain enzymes, with their reactivity tunable by substituents on the pyrazole ring. nih.gov

Michael Addition: The pyrazolate anion can also act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to N-functionalized pyrazoles with extended side chains. nih.gov

Table 1: Representative N-Functionalization Reactions for 1H-pyrazoles

Reaction TypeElectrophile ExampleBase/CatalystProduct Type
N-Alkylation Methyl iodide (CH₃I)K₂CO₃, NaHN-Methyl pyrazole
Benzyl bromide (BnBr)K₂CO₃, NaHN-Benzyl pyrazole
N-Acylation Acetyl chloride (CH₃COCl)Triethylamine (Et₃N)N-Acetyl pyrazole
Michael Addition Methyl acrylateBase (e.g., DBU)N-Propionate ester pyrazole

Cross-Coupling Reactions for Diversification and Regioselective Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. To apply these methods to this compound, a "handle"—typically a halogen atom—must first be installed on the pyrazole ring.

Halogenation as a Prerequisite: Since the C4 position is blocked, halogenation must occur at either C3 or C5. Direct electrophilic halogenation is difficult for the reasons mentioned in section 5.1.1. A more effective strategy involves a regioselective deprotonation-halogenation sequence. Treatment of an N-protected pyrazole with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C5 position. Trapping the resulting lithium pyrazolide intermediate with an electrophilic iodine source (e.g., I₂) installs an iodine atom exclusively at the C5 position. nih.gov This 5-iodo derivative is a versatile precursor for various cross-coupling reactions.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The 5-iodo-pyrazole derivative can be coupled with a wide range of aryl or vinyl boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form new C-C bonds. rsc.orgnih.govccspublishing.org.cn

Sonogashira Coupling: This reaction involves the coupling of the 5-iodo-pyrazole with terminal alkynes, catalyzed by palladium and a copper co-catalyst (e.g., CuI), to introduce alkynyl moieties. tandfonline.comnih.govresearchgate.netresearchgate.net

Negishi Coupling: The reaction of a 4-iodopyrazole with organozinc reagents, catalyzed by palladium, is another effective method for forming C-C bonds, particularly with functional groups that might be sensitive to other methods. beilstein-journals.org

C-O and C-N Coupling: Copper-catalyzed protocols have been developed for the direct coupling of 4-iodopyrazoles with alcohols (C-O coupling) or amines (C-N coupling), expanding the range of possible functionalizations. nih.gov

Table 2: Cross-Coupling Strategies for Functionalization of a Pyrazole Ring

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ / BaseC(sp²)-C(sp²)
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuI / BaseC(sp²)-C(sp)
Negishi Organozinc HalidePd CatalystC(sp²)-C(sp³) or C(sp²)
Buchwald-Hartwig AminePd Catalyst / Ligand / BaseC(sp²)-N
Ullmann-type AlcoholCuI / Ligand / BaseC(sp²)-O

Reactivity of the 3-Methyl Group

The methyl group attached to the nitrophenyl ring at the C3 position is a benzylic methyl group. Its reactivity is influenced by the adjacent aromatic ring and the electronic effects of the other substituents, particularly the strongly electron-withdrawing nitro group at the para position (relative to the pyrazole).

Oxidation and Reduction Reactions at the Methyl Moiety

Oxidation: The benzylic C-H bonds of the methyl group are susceptible to oxidation. Under strong oxidizing conditions, the methyl group can be converted into a carboxylic acid. This transformation is often accomplished using reagents like potassium permanganate (KMnO₄) or chromic acid. Such oxidations are generally compatible with the nitro group and the pyrazole ring, which are relatively robust to these conditions. quora.comnih.gov Milder, more selective methods using catalysts like o-Iodoxybenzoic acid (IBX) or TEMPO in combination with an oxidant can convert the methyl group to an aldehyde. nih.govorganic-chemistry.org

Reduction: The direct chemical reduction of an aromatic methyl group is not a feasible transformation under standard laboratory conditions. libretexts.org However, the adjacent nitro group on the same ring is readily reduced to an amino group using various methods, such as catalytic hydrogenation (H₂ over a Pd, Pt, or Ni catalyst) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). msu.edu This transformation from a nitro to an amino group would fundamentally alter the electronic properties of the phenyl ring, changing it from strongly electron-withdrawing to electron-donating. This electronic shift would, in turn, influence the reactivity of the entire molecule, including the acidity of the pyrazole N-H and the nucleophilicity of the pyrazole ring.

Table 3: Potential Transformations of the 3-Methyl-4-nitrophenyl Substituent

MoietyReaction TypeReagents (Example)Product Functional Group
3-Methyl Group Oxidation (strong)KMnO₄, heat3-Carboxy
Oxidation (mild)IBX or TEMPO/Oxidant3-Formyl (aldehyde)
4-Nitro Group ReductionH₂, Pd/C or Fe/HCl4-Amino

Side-Chain Functionalization Strategies

The methyl group on the nitrophenyl ring represents a key site for side-chain functionalization. Although a relatively stable alkyl substituent, it can undergo transformation under specific conditions, primarily through oxidation or halogenation pathways.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or UV light). This would yield the corresponding benzylic halide, a versatile intermediate for further nucleophilic substitution reactions.

Transformations of the 4-Nitrophenyl Moiety

The 4-nitrophenyl portion of the molecule is rich in chemical reactivity, primarily centered around the versatile nitro group and the activated aromatic ring.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations for this class of compounds. The resulting aniline derivative, 4-(4-amino-3-methylphenyl)-1H-pyrazole, serves as a crucial building block for the synthesis of amides, sulfonamides, and diazo compounds. A variety of methods are available for this reduction, offering different levels of chemoselectivity and reaction conditions. nih.govnih.gov

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas. organic-chemistry.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648), ammonium formate, or triethylsilane in the presence of a catalyst, provides a safer alternative to gaseous hydrogen. organic-chemistry.orgmdpi.com

Metal-Acid Systems (Béchamp Reduction): The classic Béchamp reduction uses easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid. researchgate.netacsgcipr.org These methods are cost-effective and robust. acsgcipr.org Milder variations use ammonium chloride as the acid source, which can be effective in aqueous or alcoholic media, sometimes enhanced by microwave heating. tandfonline.comresearchgate.net

Other Reducing Agents: Reagents like sodium borohydride (NaBH₄) can reduce nitro groups when used in combination with a catalyst. wikipedia.org

The choice of reducing agent is critical when other reducible functional groups are present in the molecule to ensure chemoselectivity. researchgate.net

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsAdvantagesReference
H₂, Pd/CMeOH or EtOH, room temp, 1-4 atm H₂Clean reaction, high yield organic-chemistry.org
Fe, HClEtOH/H₂O, refluxCost-effective, widely used researchgate.netacsgcipr.org
Zn, NH₄ClMeOH/H₂O, reflux or microwave at 120°CMilder acidic conditions, rapid under microwave tandfonline.com
SnCl₂, HClEtOH, refluxEffective, tolerates some functional groups wikipedia.org
HCOONH₄, Pd/CMeOH, reflux (transfer hydrogenation)Avoids use of H₂ gas mdpi.com

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr). The regiochemical outcome of such a reaction is dictated by the directing effects of the three substituents on the ring: the pyrazole, the methyl group, and the nitro group. wikipedia.orgwikipedia.org

Methyl Group (-CH₃): An activating, ortho, para-director. organicchemistrytutor.comyoutube.com

Nitro Group (-NO₂): A strongly deactivating, meta-director. wikipedia.orgyoutube.com

1H-pyrazol-4-yl Group: Generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

In the target molecule, the available positions for substitution on the phenyl ring are C2, C5, and C6. The directing vectors align to strongly favor substitution at the C5 position:

The methyl group at C3 directs ortho to C2 and C4 (blocked) and para to C6.

The nitro group at C4 directs meta to C2 and C6.

The pyrazole group at C1 directs meta to C3 (blocked) and C5.

Considering the combined effects, the C5 position is meta to the deactivating pyrazole group, while the C6 position is ortho to the activating methyl group and meta to the deactivating nitro group. The C2 position is also ortho to the methyl group and meta to the nitro group. The precise outcome would depend on the reaction conditions and the nature of the electrophile, but substitution is generally disfavored due to the presence of two deactivating groups (nitro and pyrazole). If forced, substitution would likely occur at positions activated by the methyl group and least deactivated by the others, such as C6 or C2. Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst could potentially introduce a halogen atom at one of these positions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound. nih.gov The reaction requires two main features on the aromatic ring: a strong electron-withdrawing group and a good leaving group, typically positioned ortho or para to each other. nih.govnih.gov

In this compound, the nitro group at C4 is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack. While the parent molecule lacks a suitable leaving group, a halogenated derivative, such as a hypothetical 4-(2-chloro-5-methyl-4-nitrophenyl)-1H-pyrazole, would be highly susceptible to SNAr. The chlorine atom at the ortho position relative to the nitro group would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) to form new derivatives. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Mechanochemical Reactivity: Recent advances in sustainable chemistry have highlighted mechanochemistry (e.g., ball milling) as a solvent-free method for conducting organic reactions. The reduction of aromatic nitro groups is particularly amenable to this technique. Mechanochemical catalytic transfer hydrogenation, using a catalyst like Pd/C with ammonium formate as a hydrogen source, can efficiently reduce the nitro group of this compound under solid-state conditions. mdpi.comresearchgate.net This approach avoids the use of bulk solvents, reduces waste, and can offer different selectivity compared to solution-phase reactions. mdpi.com

Deprotection Strategies: In a broader synthetic context, a nitrophenyl group can be considered a protecting group. emerginginvestigators.orgwikipedia.org For example, if the amino group is desired, the nitro group serves as its precursor. The multi-step process of nitration, subsequent reaction, and final reduction to the amine is a common strategy in organic synthesis. The removal or transformation of the nitro group is thus a key deprotection step. nih.gov Furthermore, nitrophenyl moieties are employed as base-labile protecting groups for alcohols and amines in other contexts, where cleavage yields 4-nitrophenol, a colored compound that allows for spectroscopic monitoring of the deprotection. emerginginvestigators.org

Specific Reactions Involving Existing Substituents (e.g., Halogen Replacement Reactions)

While the parent compound lacks a halogen, its derivatives can be synthesized to undergo halogen replacement reactions, as discussed in the context of SNAr (Section 5.3.3). For instance, if electrophilic halogenation (Section 5.3.2) were to yield a derivative such as 4-(2-bromo-5-methyl-4-nitrophenyl)-1H-pyrazole, the bromine atom would be activated for displacement. A more reactive halogen can displace a less reactive one under certain conditions, though this is more common in the context of halide ions in solution. acs.org In the SNAr context, the reactivity order for leaving groups is typically F > Cl > Br > I.

Beyond the phenyl ring, the N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl halides, leading to N1-substituted derivatives. This N-functionalization is a common and highly effective strategy for modifying pyrazole-containing molecules.

Advanced Applications and Research Prospects of Pyrazole Derivatives in Materials Science

Exploration in Fluorescent and Optoelectronic Materials

Pyrazole-containing compounds have emerged as significant players in the field of fluorescent and optoelectronic materials due to their excellent photophysical properties, including high quantum yields and good photostability. nih.gov The exploration of 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole and its analogs in this domain is driven by the potential to create novel materials for a variety of applications.

The design of fluorescent dyes and labels based on the pyrazole (B372694) scaffold is an active area of research. The fluorescence properties of these compounds are highly dependent on their molecular structure, particularly the nature and position of substituents on the pyrazole and any attached aromatic rings. For instance, the presence of electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence emission. nih.gov

In the case of this compound, the nitrophenyl group acts as a strong electron-withdrawing moiety. While nitro groups are often associated with fluorescence quenching, their strategic placement can lead to interesting photophysical phenomena. Research on related nitrophenyl-substituted pyrazolines has shown that these molecules can exhibit significant nonlinear optical (NLO) properties. mdpi.com The design of fluorescent dyes incorporating the this compound core could involve the introduction of electron-donating groups on the pyrazole ring to enhance the ICT character and potentially increase the fluorescence quantum yield.

Table 1: Key Structural Features for Designing Pyrazole-Based Fluorescent Dyes

FeatureDescriptionPotential Impact on this compound
Electron-Donating Groups (EDGs) Groups like amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) that can donate electron density to the aromatic system.Introduction of EDGs on the pyrazole ring could enhance intramolecular charge transfer, potentially leading to red-shifted emission and increased fluorescence intensity.
Extended π-Conjugation Increasing the size of the conjugated system by adding more aromatic or unsaturated units.Fusing additional aromatic rings to the pyrazole core could lead to materials with absorption and emission at longer wavelengths, which is desirable for certain bioimaging applications.
Rigidification of Molecular Structure Restricting conformational flexibility through cyclization or steric hindrance.A more rigid structure can reduce non-radiative decay pathways, thereby increasing the fluorescence quantum yield.
Introduction of Specific Recognition Moieties Attaching groups that can selectively bind to certain analytes (e.g., metal ions, biomolecules).This would enable the development of fluorescent sensors for environmental or biological monitoring.

The investigation of pyrazole derivatives in optoelectronic and photoluminescent applications has revealed their potential in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). mdpi.comresearchgate.net The performance of these materials is dictated by their electronic properties, including their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which determine their charge injection and transport capabilities.

For this compound, the presence of the nitro group is expected to lower both the HOMO and LUMO energy levels, which can be advantageous for specific applications. For example, a lower LUMO level can facilitate electron injection in OLEDs. Studies on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have demonstrated that the emission properties and HOMO energy levels can be modulated by the number and position of phenyl substituents. mdpi.comresearchgate.net This suggests that similar strategies could be applied to this compound to tune its optoelectronic properties.

Research on pyrazoline derivatives has shown their utility as hole-transporting materials in electrophotography and as fluorescent materials in OLEDs due to their high hole-transport efficiency and excellent blue emission with high quantum yields. mdpi.com While this compound is a pyrazole rather than a pyrazoline, these findings highlight the potential of the broader pyrazole family in optoelectronics.

Potential as Energetic Materials (for nitrated pyrazole derivatives)

The thermal stability and detonation performance of nitrated pyrazoles are key parameters for their application as explosives, propellants, and pyrotechnics. nih.gov Research has shown that increasing the number of nitro groups on the pyrazole ring can lead to materials with superior detonation velocities and pressures. acs.org For instance, 1-methyl-3,4,5-trinitropyrazole (MTNP) is a high-energy explosive with a large enthalpy of formation and good explosive performance. researchgate.net

While this compound has only one nitro group on the phenyl ring, its energetic properties could be enhanced through further nitration of the pyrazole or phenyl ring. The methyl group on the phenyl ring might also influence its energetic characteristics.

Table 2: Comparison of Energetic Properties of Selected Nitropyrazole Derivatives

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
4-Nitropyrazole (4-NP)1.526.6818.81 nih.gov
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole1.888.93135.9 acs.org

Note: Data for this compound is not available in the reviewed literature.

Strategies for Tailoring Material Properties through Structural Modifications

A key advantage of pyrazole-based materials is the ability to tailor their properties through targeted structural modifications. The reactivity of the pyrazole ring at its various positions allows for the introduction of a wide range of functional groups, enabling the fine-tuning of electronic, optical, and physical characteristics.

For this compound, several modification strategies can be envisioned:

Functionalization of the Pyrazole Ring: The N-H proton of the pyrazole ring is acidic and can be readily substituted. Alkylation or arylation at this position can significantly impact the molecule's packing in the solid state and its solubility. Furthermore, electrophilic substitution, such as nitration or halogenation, can be directed to other positions on the pyrazole ring to introduce additional functionalities.

Modification of the Phenyl Ring: The existing methyl and nitro groups on the phenyl ring can be modified or replaced. For example, the nitro group can be reduced to an amino group, which is a strong electron-donating group and would dramatically alter the electronic properties of the molecule, likely enhancing its fluorescence. The methyl group could be oxidized or replaced with other alkyl or functional groups.

Introduction of Fused Ring Systems: Condensing other rings onto the pyrazole core to create fused heterocyclic systems, such as pyrazoloquinolines, can lead to materials with extended π-conjugation and altered photophysical properties. mdpi.comresearchgate.net

These structural modifications can influence a range of properties, including:

Solubility: The introduction of appropriate functional groups can enhance solubility in desired solvents, which is crucial for solution-based processing of materials.

Thermal Stability: The choice of substituents can affect the melting point and decomposition temperature of the material.

Crystal Packing: Modifications to the molecular structure can influence the intermolecular interactions in the solid state, affecting properties like density and charge transport.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, thereby controlling the material's behavior in electronic devices. mdpi.comresearchgate.net

Future Directions in Pyrazole-Based Compound Research for Advanced Applications

The field of pyrazole-based materials is ripe with opportunities for future research. For compounds like this compound, several promising research directions can be identified:

Systematic Photophysical Studies: A thorough investigation of the photophysical properties of this compound and its systematically modified derivatives is warranted. This would involve measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes to build a comprehensive structure-property relationship database.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and optical properties of new pyrazole derivatives before their synthesis. This can guide the design of materials with desired characteristics and accelerate the discovery process.

Device Fabrication and Testing: The most promising pyrazole-based materials should be incorporated into prototype optoelectronic devices, such as OLEDs and solar cells, to evaluate their performance and potential for real-world applications.

Exploration of Novel Energetic Materials: Further research into the synthesis and characterization of poly-nitrated derivatives of this compound could lead to the discovery of new energetic materials with enhanced performance and safety profiles.

Development of Multifunctional Materials: A particularly exciting avenue is the design of multifunctional materials that combine, for example, fluorescence and sensing capabilities or optoelectronic and energetic properties within a single pyrazole-based molecule.

Q & A

Q. How can synthetic protocols for 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting solvent systems, reaction temperatures, and purification techniques. For example, flash chromatography with varying solvent ratios (e.g., ethyl acetate/petroleum ether) can enhance purity, as demonstrated in the synthesis of structurally similar pyrazoles. Solvent polarity impacts crystallization efficiency: polar solvents like ethyl acetate (3:7 ratio) yielded 84% purity for a nitro-substituted pyrazole derivative . Additionally, cyclocondensation of precursors (e.g., using phenylhydrazine and acetoacetate derivatives) under reflux conditions is critical for regioselectivity .

Q. What standard spectroscopic techniques are used to characterize this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For example, ¹H-NMR signals between δ 2.46 ppm (methyl groups) and δ 8.37 ppm (aromatic protons) are diagnostic . Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight, with fragmentation patterns aiding structural validation. X-ray crystallography (using SHELX software) resolves absolute configurations, particularly for nitro- and methyl-substituted derivatives .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. methoxy groups) influence the electronic properties and reactivity of pyrazole derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the pyrazole ring, facilitating nucleophilic substitution or cross-coupling reactions. Computational studies (DFT calculations) can predict charge distribution and frontier molecular orbitals. For example, nitro groups reduce HOMO-LUMO gaps, enhancing reactivity in triazole-pyrazole hybrids . Contrastingly, methoxy groups stabilize intermediates via resonance, as seen in vicinal diaryl-substituted pyrazoles with improved thermal stability .

Q. How can structural contradictions in biological activity data for pyrazole derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing a 4-methoxy group with a trifluoromethyl group in pyrazole derivatives increased antibacterial efficacy by altering membrane permeability . Dose-response assays and molecular docking (e.g., using AutoDock Vina) can validate target interactions. Inconsistent bioactivity may also stem from impurities; HPLC purity checks (>95%) are recommended .

Q. What strategies are effective for experimental phasing in crystallography of nitro-substituted pyrazoles?

Methodological Answer: High-resolution data (≤1.0 Å) and SHELXD/SHELXE pipelines enable robust phasing for nitro-containing pyrazoles, which often exhibit twinning or weak diffraction. Using synchrotron radiation improves data quality. For macromolecular complexes, SHELXPRO interfaces with refinement tools to handle anisotropic displacement parameters, particularly for nitro groups prone to disorder .

Q. How can click chemistry be applied to synthesize pyrazole-triazole hybrids with tailored bioactivity?

Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently links pyrazole and triazole moieties. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with alkynes under mild conditions (50°C, 16 hours) to yield hybrids with antibacterial properties. Optimizing catalyst loadings (e.g., CuSO₄/ascorbate ratios) and solvent systems (THF/H₂O) achieves >60% yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.